1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
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Overview
Description
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromophenyl group attached to the tetrazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. This reaction forms the tetrazole ring structure.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the tetrazole ring.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an appropriate aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include solvents such as ethanol, methanol, and dichloromethane, as well as catalysts and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to investigate the effects of tetrazole derivatives on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine: The compound is studied for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its chemical properties and biological activity.
1-[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride:
1-[1-(2-iodophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride: The presence of an iodophenyl group can lead to different chemical and biological properties compared to the bromophenyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2694728-42-0 |
---|---|
Molecular Formula |
C8H9BrClN5 |
Molecular Weight |
290.5 |
Purity |
95 |
Origin of Product |
United States |
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